molecular formula C10H6BrF2NO B6278109 6-bromo-1-(difluoromethoxy)isoquinoline CAS No. 2685743-20-6

6-bromo-1-(difluoromethoxy)isoquinoline

Cat. No. B6278109
CAS RN: 2685743-20-6
M. Wt: 274.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1-(difluoromethoxy)isoquinoline (6-Br-1-DFMOI) is a heterocyclic compound that is used as a reagent in organic synthesis. It is a versatile reagent that is used for a variety of purposes, including the synthesis of various compounds, the synthesis of new molecules, and the synthesis of materials for use in the laboratory. The compound has also been used in the study of biochemical and physiological processes.

Scientific Research Applications

6-bromo-1-(difluoromethoxy)isoquinoline has been used in a variety of scientific research applications. It has been used to synthesize new molecules, such as peptides and proteins, for use in biochemistry and molecular biology research. It has also been used in the study of enzyme-catalyzed reactions and drug-target interactions. In addition, 6-bromo-1-(difluoromethoxy)isoquinoline has been used in the synthesis of materials for use in laboratory experiments, such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethoxy)isoquinoline is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is also believed that the compound may act as an inhibitor of certain enzymes, which can lead to the inhibition of biochemical and physiological processes.
Biochemical and Physiological Effects
6-bromo-1-(difluoromethoxy)isoquinoline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. In addition, it has been found to inhibit the formation of prostaglandins, which can lead to anti-inflammatory effects. It has also been found to have anti-cancer effects, as well as anti-viral and anti-fungal effects.

Advantages and Limitations for Lab Experiments

The use of 6-bromo-1-(difluoromethoxy)isoquinoline in laboratory experiments has several advantages. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of new molecules, the synthesis of materials for use in laboratory experiments, and the study of biochemical and physiological processes. In addition, it is relatively inexpensive and easy to use. However, there are some limitations to the use of 6-bromo-1-(difluoromethoxy)isoquinoline in laboratory experiments. It can be toxic to humans and animals if not handled properly, and it can react with other compounds in the environment.

Future Directions

The future of 6-bromo-1-(difluoromethoxy)isoquinoline is promising. It has a variety of uses, including the synthesis of new molecules, the synthesis of materials for use in laboratory experiments, and the study of biochemical and physiological processes. In addition, it has potential applications in drug development, as it has been found to inhibit the activity of certain enzymes and to have anti-cancer, anti-viral, and anti-fungal effects. Future research could focus on exploring the potential applications of 6-bromo-1-(difluoromethoxy)isoquinoline in drug development, as well as exploring its potential for use in the synthesis of materials for use in laboratory experiments.

Synthesis Methods

6-bromo-1-(difluoromethoxy)isoquinoline is synthesized through a two-step process. In the first step, a difluoromethoxyisoquinoline is reacted with bromine to form 6-bromo-1-(difluoromethoxy)isoquinoline. In the second step, the 6-bromo-1-(difluoromethoxy)isoquinoline is reacted with a base, such as sodium hydroxide or potassium hydroxide, to form an intermediate product. The intermediate product is then reacted with an acid, such as hydrochloric acid or sulfuric acid, to form the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromo-1-(difluoromethoxy)isoquinoline can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,3-dibromo-5-nitrobenzoic acid", "ethyl 2-(difluoromethoxy)acetate", "sodium hydroxide", "thionyl chloride", "isoquinoline" ], "Reaction": [ "Step 1: Reduction of 2,3-dibromo-5-nitrobenzoic acid to 2,3-dibromo-5-aminobenzoic acid using sodium borohydride", "Step 2: Conversion of 2,3-dibromo-5-aminobenzoic acid to 6-bromoisoquinoline by refluxing with isoquinoline in the presence of phosphorus oxychloride", "Step 3: Protection of the hydroxyl group in 6-bromoisoquinoline by reaction with ethyl 2-(difluoromethoxy)acetate in the presence of sodium hydride", "Step 4: Conversion of the ester to the corresponding acid by hydrolysis with sodium hydroxide", "Step 5: Conversion of the acid to the acid chloride using thionyl chloride", "Step 6: Reaction of the acid chloride with the protected 6-bromoisoquinoline to yield 6-bromo-1-(difluoromethoxy)isoquinoline", "Step 7: Deprotection of the hydroxyl group using acid or base to obtain the final product" ] }

CAS RN

2685743-20-6

Product Name

6-bromo-1-(difluoromethoxy)isoquinoline

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.